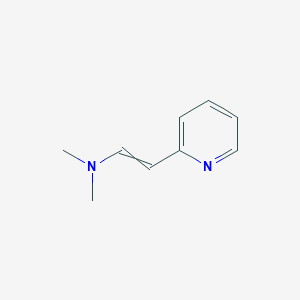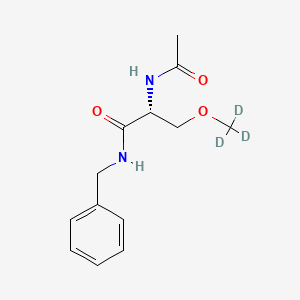
N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPAA is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Imaging : This compound has been used in the synthesis and evaluation of PET radioligands. For example, Wang et al. (2009) reported on the fully automated synthesis and initial PET evaluation of [11C]PBR28 (a derivative of N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide) as a radioligand for TSPO, which facilitates potential preclinical and clinical PET studies in animals and humans (Wang et al., 2009).
Brain Peripheral Benzodiazepine Receptors Imaging : Briard et al. (2008) synthesized two aryloxyanilides, including N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, with high affinity for peripheral benzodiazepine receptors (PBR). These compounds were used for sensitive imaging of brain PBR in vivo using PET (Briard et al., 2008).
Antioxidant Potential Evaluation : Yancheva et al. (2020) conducted a computational and spectroscopic study on capsaicin analogues, including derivatives of N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, to estimate their ability to act as antioxidants (Yancheva et al., 2020).
Synthetic Applications in Pharmaceutical Products : Sakai et al. (2022) described the use of derivatives of N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide in the synthesis of N-alkylacetamides and carbamates, demonstrating their versatility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Evaluation as Imaging Probes : Prabhakaran et al. (2006) synthesized a compound (AC90179) derived from N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide and evaluated it as an imaging probe for 5-HT2A receptors (Prabhakaran et al., 2006).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZBNHMEIOBPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/no-structure.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)





